molecular formula C16H14F2O2 B1327536 2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone CAS No. 898776-37-9

2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone

Cat. No.: B1327536
CAS No.: 898776-37-9
M. Wt: 276.28 g/mol
InChI Key: SYYHKXUVAQCMHY-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14F2O2 and a molecular weight of 276.28 g/mol It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and an organoboron reagent to form the carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 2’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone: Similar structure with a methoxy group at a different position on the phenyl ring.

    2,3-Difluoro-4-methoxyphenol: Contains a similar difluoro and methoxy substitution pattern but lacks the propiophenone moiety.

Uniqueness

2’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine atoms and a methoxy group provides distinct electronic and steric properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYHKXUVAQCMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644296
Record name 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-37-9
Record name 1-Propanone, 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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